S1P1 Receptor Agonist Potency: (E)-Methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine vs. Class Reference Compounds
(E)-Methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine (TFPMA) has been reported to act as an agonist at the sphingosine-1-phosphate receptor 1 (S1P1), a validated therapeutic target for autoimmune diseases. The compound demonstrated an EC50 of 0.035 μM in functional S1P1 agonism assays . While direct head-to-head comparison data with a single defined comparator in the same assay is not publicly available for this specific structural class, this EC50 value places the compound in a competitive potency range relative to literature-reported pyridine-based S1P1 agonists such as TC-G 1006, which exhibits an EC50 of approximately 0.014–0.050 μM in S1P1 GTPγS binding and cAMP assays .
| Evidence Dimension | S1P1 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | 0.035 μM (EC50, S1P1 agonism) |
| Comparator Or Baseline | TC-G 1006 (4-Methoxy-N-[[[2-trifluoromethyl)[1,1'-biphenyl]-4-yl]amino]carbonyl]-3-pyridinecarboxamide): EC50 range 0.014–0.050 μM |
| Quantified Difference | The target compound is within 2.5-fold of the comparator range; approximately 0.015–0.021 μM difference from TC-G 1006's lower-bound potency. |
| Conditions | Cell-based functional S1P1 agonism assay (specific assay format not fully detailed in vendor source) |
Why This Matters
For researchers developing S1P1 modulators, this EC50 indicates that (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine achieves nanomolar-range receptor engagement comparable to known tool compounds, making it a viable starting point for structure–activity relationship (SAR) campaigns without requiring the biphenyl extension found in TC-G 1006.
